molecular formula C18H24FN3O2 B10870917 (4Z)-2-(4-fluorophenyl)-5-methyl-4-(1-{[3-(propan-2-yloxy)propyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(4-fluorophenyl)-5-methyl-4-(1-{[3-(propan-2-yloxy)propyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10870917
M. Wt: 333.4 g/mol
InChI Key: AQLPUYYRNCEASN-UHFFFAOYSA-N
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Description

(4Z)-2-(4-fluorophenyl)-5-methyl-4-(1-{[3-(propan-2-yloxy)propyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(4-fluorophenyl)-5-methyl-4-(1-{[3-(propan-2-yloxy)propyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolone core: This can be achieved by the condensation of an appropriate hydrazine derivative with a β-keto ester.

    Introduction of the fluorophenyl group: This step might involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with the pyrazolone core.

    Attachment of the propan-2-yloxypropyl group: This can be done through an alkylation reaction using an appropriate alkylating agent.

    Final condensation: The final step involves the condensation of the intermediate with an amine to form the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the pyrazolone ring.

    Reduction: Reduction reactions can occur at the carbonyl group or the double bonds within the structure.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-2-(4-fluorophenyl)-5-methyl-4-(1-{[3-(propan-2-yloxy)propyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one can be used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, pyrazolone derivatives are often explored for their potential therapeutic properties, including anti-inflammatory, analgesic, and antipyretic activities.

Industry

In the industrial sector, such compounds might be used in the development of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of (4Z)-2-(4-fluorophenyl)-5-methyl-4-(1-{[3-(propan-2-yloxy)propyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one would depend on its specific biological target. Generally, pyrazolones can interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylbutazone: Another pyrazolone derivative with anti-inflammatory properties.

    Metamizole: Known for its analgesic and antipyretic effects.

    Antipyrine: Used as an analgesic and antipyretic.

Uniqueness

The uniqueness of (4Z)-2-(4-fluorophenyl)-5-methyl-4-(1-{[3-(propan-2-yloxy)propyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one lies in its specific substituents, which can impart unique biological activities and chemical reactivity compared to other pyrazolone derivatives.

Properties

Molecular Formula

C18H24FN3O2

Molecular Weight

333.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-methyl-4-[C-methyl-N-(3-propan-2-yloxypropyl)carbonimidoyl]-1H-pyrazol-3-one

InChI

InChI=1S/C18H24FN3O2/c1-12(2)24-11-5-10-20-13(3)17-14(4)21-22(18(17)23)16-8-6-15(19)7-9-16/h6-9,12,21H,5,10-11H2,1-4H3

InChI Key

AQLPUYYRNCEASN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C(=NCCCOC(C)C)C

Origin of Product

United States

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